Picrocrocin - 138-55-6

Picrocrocin

Catalog Number: EVT-280308
CAS Number: 138-55-6
Molecular Formula: C16H26O7
Molecular Weight: 330.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Picrocrocin (4-(β-D-glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde) is a monoterpene glycoside primarily found in the stigmas of Crocus sativus L., commonly known as saffron. [, , , ] This compound contributes significantly to the unique flavor profile of saffron, being responsible for its characteristic bitter taste. [, , ] Picrocrocin acts as the precursor to safranal, the volatile compound responsible for saffron's distinctive aroma. [, , ] This conversion occurs through enzymatic hydrolysis during the saffron drying process. [, ] Due to its unique presence in saffron, picrocrocin serves as a valuable marker for evaluating saffron purity and authenticity. [, ]

Extraction and Purification from Saffron:

  • Solvent Extraction: Picrocrocin can be extracted from saffron stigmas using water as the solvent. [, ]
  • Chromatographic Techniques: Following extraction, picrocrocin is commonly purified using various chromatographic techniques, including:
    • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC allows for the separation and isolation of picrocrocin from other saffron components. []
    • Preparative Thin-Layer Chromatography (TLC): Preparative TLC enables the isolation of larger quantities of picrocrocin for further analysis or use as a standard. []
    • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reverse-phase C18 column, provides efficient separation and purification of picrocrocin. [, ]

Safranal

Compound Description: Safranal (2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde) is the primary volatile compound found in saffron and is responsible for its distinct aroma []. It is generated from the degradation of picrocrocin, typically during the saffron drying process [, , , ]. Safranal contributes significantly to the sensory profile of saffron and is also recognized for its potential bioactivity [, ].

Relevance: Safranal is directly derived from picrocrocin through deglycosylation and subsequent dehydration [, , , ]. This structural similarity links the two compounds, with picrocrocin acting as a precursor to safranal. The ratio of these two compounds is often used as an indicator of saffron quality, as it reflects the drying and storage conditions of the spice [, ].

Crocin

Compound Description: Crocin refers to a group of hydrophilic carotenoid pigments primarily responsible for the characteristic red color of saffron [, , ]. These compounds are glycosylated esters of crocetin (8,8'-diapo-ψ,ψ'-carotenedioic acid) [, ]. The most abundant crocin in saffron is crocetin di-(β-D-gentiobiosyl) ester, commonly referred to as crocin-1 [, ]. Crocins are recognized for their vibrant color, water solubility, and potential bioactivity [, , ].

Crocetin

Compound Description: Crocetin (8,8'-diapo-ψ,ψ'-carotenedioic acid) is a natural carotenoid dicarboxylic acid [, ]. It serves as the core structural component of crocins, a group of glycosylated crocetin esters responsible for the red color of saffron [, ]. Crocetin itself does not naturally occur in saffron but is produced through the hydrolysis of crocins []. It is being investigated for its potential biological activities [].

Relevance: Crocetin is the aglycone of crocins, which means it forms the core structure of crocin molecules without the sugar moieties [, , ]. Crocins, formed by the glycosylation of crocetin, are responsible for the color of saffron [, ]. While picrocrocin is not directly related to crocetin in terms of structure or biosynthesis, they are both important components of saffron, contributing to its color and taste, respectively [, , ].

2,6,6-Trimethyl-4-hydroxy-1-carboxaldehyde-1-cyclohexene (HTCC)

Compound Description: 2,6,6-Trimethyl-4-hydroxy-1-carboxaldehyde-1-cyclohexene (HTCC) is a volatile apocarotenoid and a key intermediate in the biosynthetic pathway of picrocrocin and safranal in saffron [, ].

Relevance: HTCC is the direct precursor to picrocrocin in the apocarotenoid biosynthetic pathway [, ]. The enzyme UGT709G1 catalyzes the glucosylation of HTCC to produce picrocrocin []. This makes HTCC a crucial link in the chain leading to the formation of both picrocrocin, responsible for saffron’s bitter taste, and safranal, responsible for its aroma [, ].

Crocetin (β-D-gentiobiosyl) ester (Crocin-1)

Compound Description: Crocetin (β-D-gentiobiosyl) ester, also known as crocin-1 or trans-crocin-4, is a major crocetin ester found in saffron [, ]. It contributes significantly to the red color of saffron [, ]. This compound is distinguished by a single gentiobiose sugar moiety attached to the crocetin backbone.

Relevance: Crocetin (β-D-gentiobiosyl) ester is a member of the crocin family, sharing the crocetin core structure [, , ]. While structurally related to other crocins, picrocrocin has a distinct chemical structure and is synthesized through a separate branch of the apocarotenoid pathway [, ]. Both compounds are essential for saffron's quality, contributing to its color and taste, respectively [, , ].

Crocetin di-(β-D-gentiobiosyl) ester (Crocin-2)

Compound Description: Crocetin di-(β-D-gentiobiosyl) ester, also called crocin-2 or trans-crocin-3, is another important crocetin ester found in saffron, characterized by two gentiobiose sugar moieties linked to the crocetin core [, ]. It contributes to saffron’s red coloration [].

Relevance: Similar to other crocins, Crocetin di-(β-D-gentiobiosyl) ester shares the core crocetin structure but differs from picrocrocin in its chemical composition and biosynthetic pathway [, ]. While picrocrocin contributes to saffron’s bitter taste, crocin-2 primarily affects its color []. These compounds are analyzed together to determine saffron's quality and authenticity [].

Source and Classification

Picrocrocin is predominantly sourced from saffron, which is known for its high economic value due to its unique flavor, color, and aroma. The compound can also be found in lesser amounts in other plants within the Crocus genus. It is classified under the broader category of terpenoids, specifically as a bicyclic monoterpene glycoside .

Synthesis Analysis

The biosynthesis of picrocrocin involves several enzymatic steps. The key enzyme responsible for its production is uridine diphosphate glycosyltransferase (UGT709G1), which catalyzes the glycosylation of 2,6,6-trimethylcyclohex-2-en-1-carboxaldehyde to form picrocrocin .

Methods of Synthesis

  1. Natural Extraction: Picrocrocin can be extracted from saffron using various solvents such as ethanol or methanol. The extraction process typically involves:
    • Drying saffron stigmas.
    • Soaking in a solvent at room temperature or under reflux conditions.
    • Filtration and concentration of the extract.
  2. Biotechnological Approaches: Recent advancements have introduced methods such as:
    • Metabolic Engineering: Utilizing genetically modified plants like Nicotiana benthamiana to express genes involved in picrocrocin biosynthesis, leading to enhanced production levels within weeks .
    • In Vitro Cultivation: Culturing saffron stigma-like structures in vitro has shown potential for synthesizing picrocrocin along with other metabolites .
Molecular Structure Analysis

Picrocrocin has a complex molecular structure characterized by its bicyclic framework. Its chemical formula is C16H22O7C_{16}H_{22}O_7, with a molecular weight of approximately 318.35 g/mol.

Structural Features

  • Functional Groups: The structure includes hydroxyl groups and a glycosidic bond, which are crucial for its solubility and biological activity.
  • Stereochemistry: The stereochemistry of picrocrocin contributes to its specific taste and aroma properties.
Chemical Reactions Analysis

Picrocrocin undergoes several chemical reactions that can alter its structure and function:

  1. Hydrolysis: In aqueous environments or under acidic conditions, picrocrocin can hydrolyze to yield safranal and glucose. This reaction is significant during the drying process of saffron.
  2. Oxidation: Picrocrocin can also be oxidized to form various derivatives that may possess different sensory characteristics.

Relevant Parameters

  • Temperature: Elevated temperatures during extraction or processing can accelerate hydrolysis.
  • pH Levels: Acidic conditions favor the breakdown of picrocrocin into safranal.
Mechanism of Action

The mechanism by which picrocrocin exerts its effects, particularly its bitter taste and potential health benefits, involves several pathways:

  • Taste Reception: Picrocrocin interacts with taste receptors on the tongue, primarily activating bitter taste pathways.
  • Antioxidant Activity: It has been shown to possess antioxidant properties, potentially aiding in cellular protection against oxidative stress.

Relevant Data

Studies indicate that picrocrocin may modulate various signaling pathways related to taste perception and antioxidant defense mechanisms .

Physical and Chemical Properties Analysis

Picrocrocin exhibits distinct physical and chemical properties:

  • Appearance: It is typically a yellowish liquid or solid depending on concentration.
  • Solubility: Highly soluble in polar solvents like water and ethanol but less so in non-polar solvents.
  • Stability: Sensitive to light and heat; prolonged exposure can lead to degradation.

Relevant Data

  • Boiling Point: Approximately 300 °C.
  • Melting Point: Varies depending on purity but generally around 50 °C.
Applications

Picrocrocin has numerous applications across various fields:

  1. Food Industry: Used as a natural flavoring agent due to its unique bitter taste, enhancing culinary dishes.
  2. Pharmaceuticals: Investigated for potential health benefits, including antioxidant and anti-inflammatory properties.
  3. Cosmetics: Explored for use in formulations aimed at skin health due to its bioactive properties.

Scientific Applications

Research continues into optimizing the extraction and synthesis of picrocrocin for enhanced flavor profiles in food products and exploring its therapeutic potential in treating various health conditions related to oxidative stress .

Properties

CAS Number

138-55-6

Product Name

Picrocrocin

IUPAC Name

(4R)-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde

Molecular Formula

C16H26O7

Molecular Weight

330.37 g/mol

InChI

InChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3/t9-,11-,12-,13+,14-,15-/m1/s1

InChI Key

WMHJCSAICLADIN-WYWSWGBSSA-N

SMILES

O=CC1=C(C)C[C@@H](O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)CC1(C)C

Solubility

Soluble in DMSO

Synonyms

4-(beta-D-glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
picrocrocin

Canonical SMILES

CC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C=O

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